molecular formula C19H21NO2 B15095707 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one CAS No. 6267-73-8

2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one

Cat. No.: B15095707
CAS No.: 6267-73-8
M. Wt: 295.4 g/mol
InChI Key: AAWKQWNRGJWSKK-UHFFFAOYSA-N
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Description

2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is an organic compound that features a morpholine ring attached to a diphenylpropanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylpropan-1-one with morpholine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)-7-phenyl-4H-chromen-4-one: This compound shares the morpholine ring and phenyl groups but differs in the core structure.

    4-Morpholin-4-yl-piperidine-1-carboxylic acid: Another compound with a morpholine ring, used in different applications.

Uniqueness

2-(Morpholin-4-yl)-1,3-diphenylpropan-1-one is unique due to its specific combination of a morpholine ring and a diphenylpropanone backbone. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6267-73-8

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-morpholin-4-yl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C19H21NO2/c21-19(17-9-5-2-6-10-17)18(20-11-13-22-14-12-20)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2

InChI Key

AAWKQWNRGJWSKK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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